molecular formula C29H31ClN6O3 B8766139 Tepotinib Hydrochloride CAS No. 1234780-14-3

Tepotinib Hydrochloride

Cat. No.: B8766139
CAS No.: 1234780-14-3
M. Wt: 547.0 g/mol
InChI Key: KZVOMLRKFJUTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tepotinib hydrochloride is an oral tyrosine kinase inhibitor specifically targeting the MET receptor. It is primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) in patients exhibiting MET exon 14 skipping mutations . This compound was developed in collaboration between EMD Serono and the University of Texas M.D. Anderson Cancer Center .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tepotinib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis, purification, and formulation into oral tablets. The exact industrial methods are proprietary and are designed to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tepotinib hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of tepotinib .

Scientific Research Applications

Tepotinib hydrochloride has a wide range of scientific research applications, including:

Properties

CAS No.

1234780-14-3

Molecular Formula

C29H31ClN6O3

Molecular Weight

547.0 g/mol

IUPAC Name

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride

InChI

InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2

InChI Key

KZVOMLRKFJUTLK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approx. 50 mg of 3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride anhydrate in its crystalline modification A1 were spread onto a Petri dish and stored in a closed desiccator over pure DI water (100% relative humidity atmosphere) for 3 weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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